molecular formula C13H16BrNO3 B8171855 Methyl 1-(4-bromo-3-methoxybenzyl)azetidine-3-carboxylate

Methyl 1-(4-bromo-3-methoxybenzyl)azetidine-3-carboxylate

Cat. No.: B8171855
M. Wt: 314.17 g/mol
InChI Key: MTYJBKRLJWSQTO-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromo-3-methoxybenzyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-bromo-3-methoxybenzyl)azetidine-3-carboxylate typically involves the reaction of 4-bromo-3-methoxybenzylamine with an appropriate azetidine-3-carboxylate precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(4-bromo-3-methoxybenzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzylazetidine derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 4-formyl-3-methoxybenzylazetidine-3-carboxylate.

    Reduction: Formation of 3-methoxybenzylazetidine-3-carboxylate.

    Substitution: Formation of 1-(4-azido-3-methoxybenzyl)azetidine-3-carboxylate.

Scientific Research Applications

Methyl 1-(4-bromo-3-methoxybenzyl)azetidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with specific biological targets.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-(4-bromo-3-methoxybenzyl)azetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring and functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 1-(4-bromo-3-methylbenzyl)azetidine-3-carboxylate
  • Methyl 1-(4-chloro-3-methoxybenzyl)azetidine-3-carboxylate
  • Methyl 1-(4-bromo-3-methoxyphenyl)azetidine-3-carboxylate

Comparison: Methyl 1-(4-bromo-3-methoxybenzyl)azetidine-3-carboxylate is unique due to the presence of both the bromo and methoxy groups on the benzyl ring, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 1-[(4-bromo-3-methoxyphenyl)methyl]azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-17-12-5-9(3-4-11(12)14)6-15-7-10(8-15)13(16)18-2/h3-5,10H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYJBKRLJWSQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CC(C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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